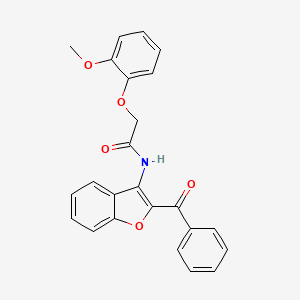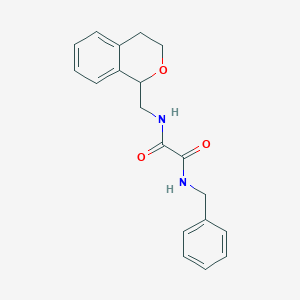![molecular formula C15H12F3N5O B11570902 7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11570902.png)
7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a difluoromethyl group, a fluoro-methylphenyl group, and a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the difluoromethyl and fluoro-methylphenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition.
Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is thought to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar compounds to 7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide include other triazolopyrimidines with different substituents. For example:
7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide: This compound is unique due to its specific substituents, which confer distinct chemical and biological properties.
5-(difluoromethyl)-7-[(3R,4S)-4-methyl-3-piperidyl]-[1,2,4]triazolo[1,5-a]pyrimidine: Another triazolopyrimidine with a different substituent pattern, used in similar research applications.
Properties
Molecular Formula |
C15H12F3N5O |
|---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3-fluoro-4-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H12F3N5O/c1-7-3-4-9(6-10(7)16)20-14(24)13-21-15-19-8(2)5-11(12(17)18)23(15)22-13/h3-6,12H,1-2H3,(H,20,24) |
InChI Key |
YBBGKQXPDVBPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Diphenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11570832.png)
![3-(4-Tert-butylphenyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11570838.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11570849.png)
![7-Bromo-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570853.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-7-fluoro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11570857.png)

![N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B11570879.png)
![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B11570883.png)
![5-(4-chlorophenyl)-2-(3-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11570887.png)
![Propan-2-yl 4-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11570895.png)
![N-(4-methylphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11570899.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11570904.png)
![3-Hydroxy-8-methyl-8-(prop-2-yn-1-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B11570908.png)
